![molecular formula C10H7ClN4S B2462976 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole CAS No. 677749-41-6](/img/structure/B2462976.png)
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
“1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole” is a chemical compound with the molecular formula C6H5ClN4S . It is a part of the azole heterocycles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole” includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 18 bonds. There are 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, 1 Thiazole, and 1 Triazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole” include its molecular weight of 200.6487 g/mol . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved data.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Inflammatory Activity : Research has shown that certain synthesized derivatives of this compound exhibit anti-inflammatory activity comparable to that of standard drugs like ibuprofen . These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
Biological Potential and Indole Derivatives
- Analgesic Properties : Specific derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , have demonstrated both anti-inflammatory and analgesic activities . These findings highlight their potential as pain-relieving agents.
Environmental Chemistry and Water Treatment
- Biocides and Antimicrobial Agents : Related compounds, like (2-chloro-1,3-thiazol-5-yl)methyl phenyl ether , have been investigated for their antimicrobial properties . This suggests that derivatives of our compound might find applications in water treatment or as biocides.
Future Directions
properties
IUPAC Name |
5-(benzotriazol-1-ylmethyl)-2-chloro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-10-12-5-7(16-10)6-15-9-4-2-1-3-8(9)13-14-15/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVUOHPVXBMKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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